1,8-Octanediphosphonic acid
Overview
Description
1,8-Octanediphosphonic acid is an organophosphorus compound with the molecular formula C8H20O6P2. It is characterized by the presence of two phosphonic acid groups attached to an octane backbone. This compound is known for its ability to form stable complexes with metal ions, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Octanediphosphonic acid can be synthesized through the reaction of octane-1,8-diol with phosphorus trichloride and water. The reaction typically proceeds as follows:
- Octane-1,8-diol is reacted with phosphorus trichloride in the presence of a solvent such as tetrahydrofuran (THF).
- The reaction mixture is then hydrolyzed with water to yield this compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,8-Octanediphosphonic acid undergoes various chemical reactions, including:
Oxidation: The phosphonic acid groups can be oxidized to form phosphonic acid derivatives.
Substitution: The hydrogen atoms in the phosphonic acid groups can be substituted with other functional groups.
Complexation: It forms stable complexes with metal ions, which is a key feature of its reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Complexation: Metal salts like zinc chloride or copper sulfate are used to form metal complexes.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Substitution: Alkyl or acyl phosphonic acids.
Complexation: Metal-phosphonate complexes.
Scientific Research Applications
1,8-Octanediphosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential in biomimetic systems and as a component in drug delivery systems.
Medicine: Explored for its use in bone resorption inhibitors and as a potential therapeutic agent.
Industry: Utilized in the formulation of corrosion inhibitors, scale inhibitors, and as a chelating agent in various industrial processes.
Mechanism of Action
The mechanism by which 1,8-octanediphosphonic acid exerts its effects is primarily through its ability to chelate metal ions. The phosphonic acid groups interact with metal ions, forming stable complexes that can alter the chemical and physical properties of the metal ions. This chelation process is crucial in applications such as corrosion inhibition and drug delivery.
Comparison with Similar Compounds
Similar Compounds
1,4-Butanediphosphonic acid: Similar structure but with a shorter carbon chain.
1,6-Hexanediphosphonic acid: Similar structure with a six-carbon chain.
1,10-Decanediphosphonic acid: Similar structure with a longer ten-carbon chain.
Uniqueness
1,8-Octanediphosphonic acid is unique due to its optimal chain length, which provides a balance between flexibility and stability in forming metal complexes. This makes it particularly effective in applications requiring strong and stable chelation properties.
Properties
IUPAC Name |
8-phosphonooctylphosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20O6P2/c9-15(10,11)7-5-3-1-2-4-6-8-16(12,13)14/h1-8H2,(H2,9,10,11)(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAVNKVHQXXAQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCP(=O)(O)O)CCCP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20O6P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20578296 | |
Record name | Octane-1,8-diylbis(phosphonic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20578296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5943-66-8 | |
Record name | Octane-1,8-diylbis(phosphonic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20578296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,8-Octanediphosphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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